An In-Depth Technical Guide to 3,5-Dibromo-2-fluorobenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,5-Dibromo-2-fluorobenzaldehyde: Properties, Synthesis, and Applications
Abstract
3,5-Dibromo-2-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest to the scientific community, particularly those in drug discovery and materials science. The strategic placement of two bromine atoms and a fluorine atom on the benzaldehyde scaffold imparts unique reactivity and physicochemical properties. This guide provides an in-depth analysis of its core chemical properties, outlines plausible synthetic strategies, explores its reactivity in key organic transformations, and details its applications as a versatile synthetic intermediate. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Significance of Halogenated Aromatic Aldehydes
Halogenated aromatic aldehydes are a cornerstone of modern organic synthesis. The incorporation of halogens—in this case, bromine and fluorine—serves multiple strategic purposes. The electron-withdrawing nature of these atoms modulates the reactivity of both the aldehyde functional group and the aromatic ring.[1] Fluorine, in particular, is a critical element in medicinal chemistry, known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their biological targets.[1]
3,5-Dibromo-2-fluorobenzaldehyde stands out as a trifunctionalized reagent. It possesses:
-
An aldehyde group , which is a versatile handle for nucleophilic additions, condensations, and redox transformations.[1]
-
Two bromine atoms , which are excellent leaving groups in metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
-
An ortho-fluorine atom , which influences the electronic landscape of the ring and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]
This unique combination makes 3,5-Dibromo-2-fluorobenzaldehyde a powerful building block for synthesizing novel heterocyclic compounds, advanced materials, and pharmacologically active molecules.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties of 3,5-Dibromo-2-fluorobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 477535-40-3 | [2][3][4][5][6] |
| Molecular Formula | C₇H₃Br₂FO | [2][3][4][5] |
| Molecular Weight | 281.91 g/mol | [2][6] |
| IUPAC Name | 3,5-dibromo-2-fluorobenzaldehyde | [2][3] |
| SMILES | O=CC1=CC(Br)=CC(Br)=C1F | [2][3] |
| InChI Key | UZLJTDXCWOCFJP-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at 0-8 °C | [2] |
Spectroscopic Profile
While specific spectra require empirical measurement, the structural features of 3,5-Dibromo-2-fluorobenzaldehyde allow for the confident prediction of its spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two aromatic protons. These protons would appear as doublets due to coupling with each other. A distinct singlet for the aldehyde proton would be observed further downfield (typically δ 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR would display seven distinct signals: one for the aldehyde carbonyl carbon (around δ 185-195 ppm) and six for the aromatic carbons, including those bonded to bromine, fluorine, and hydrogen.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the C=O stretch of the aromatic aldehyde. Other key signals would include C-H stretching for the aromatic ring and aldehyde, and absorptions corresponding to C-Br and C-F bonds in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This will result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1, confirming the presence of two bromine atoms.
Synthesis and Production
The synthesis of 3,5-Dibromo-2-fluorobenzaldehyde is not widely detailed in public literature. However, a logical and chemically sound approach involves the direct electrophilic bromination of 2-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director, but the steric hindrance at the ortho position and the strong activation at the para-position would likely lead to bromination at positions 3 and 5 under forcing conditions.
Proposed Synthetic Workflow: Electrophilic Bromination
This protocol is based on established principles of electrophilic aromatic substitution.
Caption: Proposed synthesis of 3,5-Dibromo-2-fluorobenzaldehyde.
Experimental Protocol (Hypothetical)
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of Iron(III) bromide (FeBr₃) to the flask.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield pure 3,5-Dibromo-2-fluorobenzaldehyde.
Chemical Reactivity and Synthetic Applications
The true value of 3,5-Dibromo-2-fluorobenzaldehyde lies in its versatile reactivity, making it an ideal precursor for a variety of important heterocyclic systems.[1]
Application: Synthesis of Indazole Derivatives
Indazoles are a critical class of nitrogen-containing heterocycles found in many biologically active molecules and pharmaceuticals.[1] The ortho-fluoroaldehyde moiety is perfectly suited for constructing the indazole ring system via condensation with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr).[1]
Caption: Reaction pathway for the synthesis of indazole derivatives.
Experimental Protocol: Synthesis of 5,7-Dibromo-1H-indazole
-
Dissolution: Dissolve 3,5-Dibromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The cyclization occurs as the ortho-fluorine atom is displaced by the terminal nitrogen of the initially formed hydrazone intermediate.
-
Monitoring: Track the consumption of the starting material by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry. If necessary, the product can be further purified by recrystallization to yield pure 5,7-Dibromo-1H-indazole.
The bromine atoms on the final indazole product remain as valuable handles for subsequent diversification through metal-catalyzed cross-coupling reactions, enabling the creation of a library of substituted indazoles for drug discovery programs.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,5-Dibromo-2-fluorobenzaldehyde is paramount to ensure safety. The information below is a summary derived from available Safety Data Sheets (SDS).[4][7][8]
-
Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][12]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8] Recommended storage temperature is between 0-8 °C.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]
Conclusion
3,5-Dibromo-2-fluorobenzaldehyde is a highly functionalized and valuable building block in synthetic organic chemistry. Its unique arrangement of an aldehyde group, two bromine atoms, and a fluorine atom provides a platform for diverse chemical transformations. It is particularly well-suited for the synthesis of complex heterocyclic structures and serves as a key intermediate for creating libraries of compounds for pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.
References
Sources
- 1. 3,5-Dibromo-2-fluorobenzaldehyde | 477535-40-3 | Benchchem [benchchem.com]
- 2. 3,5-Dibromo-2-fluorobenzaldehyde 95% | CAS: 477535-40-3 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3,5-DIBROMO-2-FLUOROBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3,5-Dibromo-2-fluorobenzaldehyde - [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
